Endothelial Safety Window: G0811 Preserves HUVEC Viability at Anti-Angiogenic Concentrations, in Contrast to Voacangine
G0811 suppresses HIF-1α-mediated angiogenesis without inhibiting HUVEC proliferation or inducing toxicity at doses effective for tube formation, chemoinvasion, and CAM angiogenesis inhibition [1]. In comparison, the natural HIF-1α inhibitor voacangine inhibits HUVEC proliferation with an IC50 of 18 μM and concurrent cytotoxicity, indicating that G0811 offers a meaningfully wider endothelial safety window [2]. This differential is critical for anti-angiogenic research where preservation of vascular endothelial integrity is desired.
| Evidence Dimension | HUVEC cytotoxicity at anti-angiogenic concentration |
|---|---|
| Target Compound Data | No anti-proliferative activity or toxicity in HUVECs at effective anti-angiogenic doses (exact concentrations not specified in abstract) |
| Comparator Or Baseline | Voacangine: inhibits HUVEC proliferation IC50 = 18 μM; cytotoxic at higher concentrations |
| Quantified Difference | G0811 shows no measurable cytotoxicity at anti-angiogenic concentrations while voacangine is cytotoxic at IC50 of 18 μM. |
| Conditions | HUVEC culture; tube formation assay; chemoinvasion assay; CAM assay (G0811); MTT assay (voacangine). |
Why This Matters
This translates to a superior therapeutic index for in vivo anti-angiogenesis experiments where endothelial toxicity confounds interpretation of anti-tumor effects.
- [1] Kim KH, Jung HJ, Kwon HJ. Biochem Biophys Res Commun. 2013;441(2):399-404. View Source
- [2] Kim Y, Jung HJ, Kwon HJ. Biochem Biophys Res Commun. 2012;417(1):330-4. View Source
